

Technical Profile: Reserpine N-oxide (Renoxidine)

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Compound of Interest

Compound Name: Reserpin N-oxide

Cat. No.: B12109486

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CAS Number: 474-48-6 Synonyms: Renoxidine, Reserpoxidine, Reserpine 4-oxide Molecular Formula: $C_{33}H_{40}N_2O_{10}$ Molecular Weight: 624.69 g/mol [1][2]

Executive Summary

Reserpine N-oxide (CAS 474-48-6), historically known as Renoxidine, is a naturally occurring alkaloid found in *Rauvolfia serpentina* and a primary oxidative metabolite of the antipsychotic and antihypertensive drug Reserpine.[1][2] Unlike the parent compound, which acts as a potent irreversible inhibitor of the Vesicular Monoamine Transporter (VMAT), Reserpine N-oxide exhibits modified physicochemical properties and reduced pharmacological potency.

For drug development scientists, this compound represents a critical "soft spot" in the metabolic stability of reserpine-class alkaloids. It serves as both a reference standard for impurity profiling (oxidative degradation) and a target for metabolic pathway elucidation.[1][2] This guide details its synthesis, analytical characterization, and pharmacological distinction from other oxidative derivatives like 3,4-dehydroreserpine.[2]

Chemical Identity & Physicochemical Properties[2] [3][4]

Reserpine N-oxide is formed by the oxidation of the tertiary nitrogen (N-4) within the quinolizidine ring system of reserpine.[2] This modification significantly alters the molecule's polarity and solubility profile compared to the parent base.

Table 1: Physicochemical Specifications

Property	Data	Notes
Appearance	Crystalline powder (White to pale yellow)	Darkens upon exposure to light.[1][2]
Melting Point	218–220 °C (Decomposition)	Distinct from Reserpine (264–265 °C).[1][2]
Solubility	Soluble in CHCl ₃ , DCM, DMSO, Acetic Acid	More polar than Reserpine; less soluble in non-polar ethers.
pKa	~5.5 (Conjugate acid of N-oxide)	The N-oxide oxygen is weakly basic; the N-4 center is no longer basic.[1][2]
LogP	~2.5–3.0 (Estimated)	Lower than Reserpine (LogP ~4.[1][2]) due to the polar N-O bond.[2]
Chirality	6 chiral centers	Configuration generally retained from parent Reserpine.[2]

Synthesis & Preparation Protocols

While Renoxidine occurs naturally, isolation from plant matrix is inefficient for analytical standards.[2] Semi-synthesis from Reserpine is the preferred route.

Protocol A: Selective N-Oxidation via m-CPBA

This protocol minimizes the formation of the 3,4-dehydroreserpine byproduct, which competes with N-oxidation under harsh conditions.[1][2]

Reagents:

- Reserpine (USP Grade)[1][2]
- meta-Chloroperbenzoic acid (m-CPBA), 77% max[1][2]
- Dichloromethane (DCM), Anhydrous[1][2]
- Sodium bicarbonate (5% aqueous solution)[1][2]

Step-by-Step Methodology:

- Dissolution: Dissolve 1.0 eq (e.g., 608 mg) of Reserpine in 20 mL of anhydrous DCM in a round-bottom flask. Cool to 0°C in an ice bath.
- Oxidation: Dropwise add a solution of m-CPBA (1.1 eq) in 10 mL DCM over 15 minutes. Maintain temperature < 5°C to prevent over-oxidation or ring dehydrogenation.[2]
- Reaction Monitoring: Stir at 0°C for 2 hours. Monitor via TLC (Mobile Phase: CHCl₃/MeOH 9:1). The N-oxide (Renoxidine) will appear as a more polar spot (lower R_f) than Reserpine. [1][2]
- Quenching: Wash the organic layer twice with 5% NaHCO₃ to remove m-chlorobenzoic acid byproduct.[2]
- Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from Acetone/Ether to yield Reserpine N-oxide.[1][2]

Critical Control Point: Avoid acidic conditions during workup, as acid can facilitate the Polonovski rearrangement or elimination reactions leading to dehydro-derivatives.[2]

Analytical Characterization

Distinguishing Reserpine N-oxide from Reserpine and 3,4-Dehydroreserpine is vital for stability indicating methods (SIM).[1][2]

Mass Spectrometry (LC-MS/MS)[1][2]

- Reserpine: [M+H]⁺ = 609.3 m/z[1][2]

- Reserpine N-oxide: $[M+H]^+ = 625.3$ m/z (+16 Da shift corresponding to Oxygen).[1][2]
- 3,4-Dehydroreserpine: $[M+H]^+ = 607.3$ m/z (-2 Da shift).[1][2]
- Fragmentation: The N-oxide often shows a characteristic loss of oxygen $[M-16]$ or loss of the trimethoxybenzoyl group.[1][2]

Nuclear Magnetic Resonance (NMR)

The oxidation of N-4 induces significant deshielding effects on the adjacent protons (alpha-effect).[1][2]

- H-3 Proton: Shifts downfield significantly (from ~4.5 ppm in Reserpine to ~5.0+ ppm in the N-oxide) due to the positive charge character on the nitrogen.[1][2]
- C-3 Carbon: In ^{13}C NMR, the C-3 signal shifts downfield relative to the parent, diagnostic of the N-oxide functionality.

Pharmacology & Toxicology

Mechanism of Action

Reserpine functions by blocking the Vesicular Monoamine Transporter (VMAT), depleting monoamines (dopamine, norepinephrine, serotonin).

- Renoxidine Activity: Research indicates Renoxidine retains antihypertensive and sedative activity but is approximately 50% less potent than Reserpine.[2]
- Prodrug Potential: In vivo, N-oxides of tertiary amines can be reduced back to the parent amine by reductase enzymes (e.g., cytochrome P450 or mitochondrial reductases). Therefore, Renoxidine may act as a metabolic reservoir or prodrug for Reserpine, extending its duration of action.

Toxicology[1][2][4]

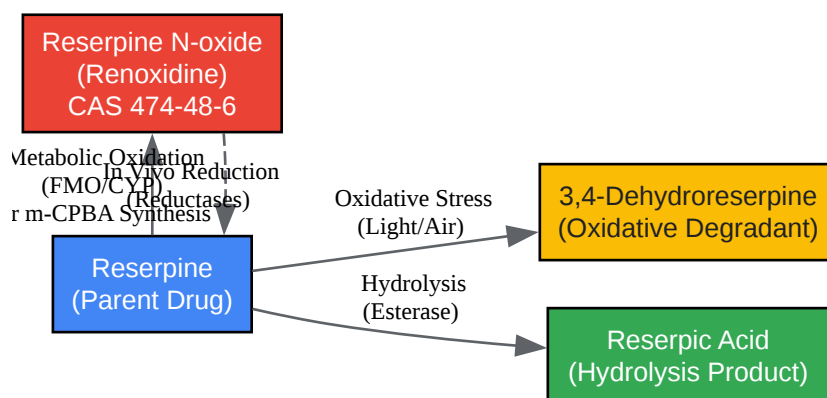
- Safety Profile: Similar adverse effect profile to Reserpine (sedation, depression, GI hypermotility) but requires higher doses to elicit the same magnitude of response.

- Metabolic Fate: It is a substrate for further metabolism or excretion.[2] Unlike the highly lipophilic parent, the N-oxide is more readily excreted renally.

Stability & Degradation Pathways[1][2]

Reserpine is notoriously unstable to light (photolysis) and oxidation.[1][2] The N-oxide is a key intermediate in the oxidative degradation pathway but is itself susceptible to further breakdown.

Visualized Pathway (Graphviz)[1][2]



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Figure 1: Metabolic and degradation interrelationships of Reserpine and its N-oxide.[1][2]

References

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- Pharmacological Activity: Phytochemical and Pharmacological Properties of the Genus Melodinus. (2016). SciSpace. Identifies Renoxidine and notes its hypotensive activity relative to reserpine.[2]
- Metabolic Context: Regio-selective Formation of N-oxide Metabolites. Hypha Discovery. Discusses the in vivo reduction of N-oxides back to parent drugs.[4]

- Analytical Data: PubChem Compound Summary for CID 12442718 (Reserpine N-oxide). National Center for Biotechnology Information. [2] Provides physicochemical constants and synonym verification. [1][2]

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Sources

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